N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea
Description
Properties
CAS No. |
77523-94-5 |
|---|---|
Molecular Formula |
C13H18N4S |
Molecular Weight |
262.38 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-3-butylthiourea |
InChI |
InChI=1S/C13H18N4S/c1-2-3-8-14-13(18)15-9-12-16-10-6-4-5-7-11(10)17-12/h4-7H,2-3,8-9H2,1H3,(H,16,17)(H2,14,15,18) |
InChI Key |
VEUIQMWIWISIRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Butyl Group: The benzimidazole core is then alkylated with butyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Introduction of Thiourea Group: The final step involves the reaction of the alkylated benzimidazole with thiourea in ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfonyl derivatives of the thiourea group.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various alkyl or aryl substituted benzimidazole derivatives.
Scientific Research Applications
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of benzimidazole derivatives, including N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea. Research indicates that compounds with a benzimidazole structure exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentrations (MICs): The compound showed MIC values ranging from 1 to 16 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Comparative Efficacy: It has been noted that certain derivatives of benzimidazole outperform traditional antibiotics like ciprofloxacin and ampicillin in terms of antibacterial potency .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1 - 4 | |
| Escherichia coli | 16 | |
| Klebsiella pneumoniae | 8 |
Antifungal Properties
Benzimidazole derivatives have also shown promising antifungal activity. Studies indicate that compounds similar to this compound can inhibit fungal growth effectively.
Key Findings:
- Activity Against Fungal Strains: The compound exhibited antifungal effects with MIC values comparable to established antifungal agents like ketoconazole, particularly against strains such as Candida albicans and Aspergillus fumigatus .
Antiviral Activity
The antiviral potential of benzimidazole derivatives has been explored, particularly concerning Hepatitis B and C viruses.
Key Findings:
- Inhibition of Viral Replication: Certain benzimidazole derivatives have been shown to inhibit the secretion of Hepatitis B surface antigen (HBsAg), indicating their potential as antiviral agents .
Anticancer Properties
Research has highlighted the anticancer potential of this compound and its derivatives.
Key Findings:
- In Vitro Studies: The compound has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors, with effective concentrations reported around .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are being actively researched. Studies suggest that the compound may interact with cellular targets involved in inflammation and cell proliferation.
Key Findings:
Mechanism of Action
The mechanism of action of 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA to inhibit replication or transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and inferred properties of N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea compared to related compounds:
Key Observations:
- Bioactivity : B1 and B8 exhibit PPARγ agonist activity linked to analgesia, suggesting that the benzimidazole-thiourea hybrid may share similar receptor interactions. However, the thiourea group’s sulfur atom could introduce unique binding modes via hydrogen bonding or metal coordination .
- Electrochemical Properties: Unlike the nitro- and cyano-substituted thioureas in , the target compound’s aliphatic butyl group may reduce redox activity, limiting its utility in electrochemical applications but improving metabolic stability .
Biological Activity
N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and findings from recent research.
Structure and Synthesis
This compound is derived from the benzimidazole scaffold, which is known for its pharmacological versatility. The synthesis typically involves the reaction of 1H-benzimidazole with butylthiourea, leading to the formation of this compound. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer). The findings indicated that derivatives with thiourea groups exhibited significant antiproliferative activity. Specifically, the IC50 values for this compound were found to be lower than those of standard chemotherapeutics like cisplatin, suggesting enhanced efficacy in inhibiting tumor growth .
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 8.9 | Cisplatin | 10.4 |
| A549 | 6.5 | Doxorubicin | 0.31 |
| PC3 | 7.2 | Gemcitabine | 15 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies demonstrate that compounds in this class exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Studies
A series of MIC tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that this compound had MIC values comparable to those of conventional antibiotics.
| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 4 | Amikacin | 8 |
| Escherichia coli | 16 | Ciprofloxacin | 32 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Research indicates that benzimidazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation. This mechanism was observed in vitro, where treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 in activated macrophages .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea, and what experimental conditions optimize yield and purity?
- The compound can be synthesized via multicomponent reactions (MCRs) involving benzimidazole precursors, thiourea derivatives, and alkylating agents. Oxidative cyclocondensation under mild conditions (e.g., using Na₂S₂O₅ as an oxidizing agent in ethanol at 60–80°C) is effective for constructing the benzimidazole core . For the thiourea moiety, coupling reactions between benzimidazole-2-methylamine and butyl isothiocyanate in a polar aprotic solvent (e.g., DMF) at room temperature are recommended. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures high purity .
Q. How can the crystal structure of this compound be determined, and what software tools are suitable for refinement?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation (e.g., in methanol or acetonitrile) to obtain high-quality crystals. Data collection at 100–298 K minimizes thermal motion artifacts. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule structures due to its robustness in handling hydrogen bonding networks and disordered solvent molecules . Validate the structure using R-factor metrics (e.g., R₁ < 0.05) and check for hydrogen-bonding patterns using Mercury or OLEX2 .
Q. What preliminary biological assays are appropriate for evaluating the pharmacological potential of this compound?
- Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. For antimicrobial screening, use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (relative to mammalian cells) should be calculated .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?
- Perform geometry optimization using hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Compare experimental spectroscopic data (e.g., NMR, IR) with computed vibrational frequencies and chemical shifts to validate the model. Solvent effects (e.g., PCM for polar solvents) improve accuracy for solution-phase reactivity .
Q. What strategies resolve contradictions in biological activity data, such as paradoxical effects observed in vivo versus in vitro studies?
- If in vitro assays show cytotoxicity but in vivo models (e.g., mice) reveal no efficacy, consider pharmacokinetic factors:
- Measure plasma stability (e.g., incubation in mouse serum at 37°C for 24 hours) to assess metabolic degradation .
- Use LC-MS/MS to quantify compound levels in target tissues and correlate with activity.
- Evaluate blood-brain barrier permeability (e.g., PAMPA assay) if neuroactivity is suspected .
Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?
- Graph-set analysis (as per Etter’s rules) identifies recurring motifs (e.g., R₂²(8) dimers or C(4) chains) in the crystal structure. Strong N–H···S and N–H···N interactions between thiourea and benzimidazole moieties enhance lattice energy, reducing solubility. To improve bioavailability, co-crystallize with coformers (e.g., succinic acid) that disrupt these networks via competitive hydrogen bonding .
Q. What radiochemical methods enable the synthesis of isotopically labeled derivatives for theranostic applications?
- Direct radioiodination (¹²³I or ¹³¹I) via electrophilic substitution requires activating the benzimidazole ring with CF₃SO₃H. Alternatively, radiohalogenation via iododestannylation (using tributyltin precursors) is efficient for short-lived isotopes (e.g., ²¹¹At). Purify using reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) and validate radiochemical purity (>95%) via radio-TLC .
Methodological Notes
- Structural Validation : Always cross-validate SCXRD data with spectroscopic (e.g., ¹H/¹³C NMR) and elemental analysis to rule out polymorphism or solvate formation .
- Computational Modeling : Use Dunning’s correlation-consistent basis sets (e.g., cc-pVTZ) for accurate non-covalent interaction analysis .
- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity, ampicillin for antimicrobial tests) and triplicate measurements to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
